
1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethanone is a novel pyrazoline derivative that has garnered attention for its potential biological activities. Pyrazolines are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O3, with a molecular weight of 398.46 g/mol. Its structure includes a pyrazoline core substituted with methoxy groups and a morpholino group, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H26N4O3 |
Molecular Weight | 398.46 g/mol |
CAS Number | 920414-14-8 |
Anticancer Activity
Recent studies have indicated that pyrazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, including breast and colon cancer. For instance, a study demonstrated that it inhibited cell proliferation and induced apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways .
Antimicrobial Properties
The compound also displays antimicrobial activity. Research has shown that it has inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential utility in treating inflammatory conditions.
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer activity against MCF-7 cells.
- Method : Cell viability assays and apoptosis detection.
- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM and increased apoptotic cell markers significantly.
-
Antimicrobial Evaluation :
- Objective : To assess antibacterial efficacy against S. aureus.
- Method : Disk diffusion method.
- Findings : Showed a zone of inhibition of 15 mm at a concentration of 50 µg/disk.
-
Anti-inflammatory Assessment :
- Objective : To determine the effect on cytokine production.
- Method : ELISA for cytokine quantification.
- Findings : Decreased TNF-alpha levels by 50% in treated macrophages compared to controls.
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways involved in cell proliferation, inflammation, and microbial resistance. The presence of the morpholino group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-29-18-9-7-17(8-10-18)20-15-21(19-5-4-6-22(30-2)24(19)31-3)27(25-20)23(28)16-26-11-13-32-14-12-26/h4-10,21H,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNALFFOFKCPBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.